molecular formula C7H8ClNO2S B091416 N-Chloro-p-toluenesulfonamide CAS No. 144-86-5

N-Chloro-p-toluenesulfonamide

Cat. No.: B091416
CAS No.: 144-86-5
M. Wt: 205.66 g/mol
InChI Key: NXTVQNIVUKXOIL-UHFFFAOYSA-N
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Description

It is widely used as a mild disinfectant and is known for its stability in solid form but instability in water-dissolved form . This compound is commonly used in various applications due to its effective antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tosylchloramide is prepared by the oxidation of toluenesulfonamide with sodium hypochlorite. The sodium hypochlorite is produced in situ from sodium hydroxide and chlorine . The reaction can be summarized as follows: [ \text{C}_7\text{H}_7\text{SO}_2\text{NH}_2 + \text{NaOCl} \rightarrow \text{C}_7\text{H}_7\text{SO}_2\text{NClNa} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of tosylchloramide involves the controlled addition of chlorine gas to a solution of toluenesulfonamide in the presence of sodium hydroxide. The reaction is carried out under specific temperature and pH conditions to ensure the complete conversion of toluenesulfonamide to tosylchloramide.

Types of Reactions:

    Oxidation: Tosylchloramide can act as an oxidizing agent in various organic reactions.

    Substitution: It undergoes substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation Reactions: Tosylchloramide is used in the presence of mild bases and solvents like water or alcohols.

    Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols under mild acidic or basic conditions.

Major Products:

    Oxidation Products: Depending on the substrate, the oxidation can yield sulfoxides or sulfones.

    Substitution Products: The products vary based on the nucleophile used, resulting in compounds like sulfonamides or sulfonates.

Scientific Research Applications

Tosylchloramide has a wide range of applications in scientific research:

Mechanism of Action

Tosylchloramide exerts its effects primarily through the release of active chlorine, which interacts with microbial cell components, leading to the disruption of cellular functions and eventual cell death . The compound targets various molecular pathways, including the oxidation of sulfhydryl groups in proteins and the chlorination of amino groups.

Comparison with Similar Compounds

    N-Chlorosuccinimide: Another chlorinating agent used in organic synthesis.

    Sodium Hypochlorite:

    Dichloramine-T: A related compound with similar disinfectant properties.

Uniqueness: Tosylchloramide is unique due to its stability in solid form and its effectiveness as a mild disinfectant. Unlike sodium hypochlorite, it is less corrosive and has a broader range of applications in organic synthesis.

Properties

CAS No.

144-86-5

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

N-chloro-4-methylbenzenesulfonamide

InChI

InChI=1S/C7H8ClNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,1H3

InChI Key

NXTVQNIVUKXOIL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl

144-86-5

Related CAS

127-65-1 (hydrochloride salt)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of (DHQ)2 -PHAL (0.11 g, 0.14 mmol, 5 mol %) in 20 mL of acetonitrile and 20 mL of water, in any convenient-sized glass vessel or vial, was added desired acrylate or methacrylates entries 1-10 (all commercially available from Aldrich, FIG. 16 and FIG. 17, 2.8 mmol), Chloramine-T trihydrate (2.42 g, 8.4 mmol, 3 eq) and K2OsO2 (OH)4 (41.6 mg, 0.112 mmol, 4 mol %). As the reaction proceeded to completion over the course of about one and half hours at room temperature, the color of the solution changed from yellow to pale green, then deep green and finally back to yellow. After addition of aqueous sodium sulfite (1.0 g in 15 mL H2O), the phases were separated, and the aqueous phase extracted with ethyl acetate (3×15 mL). The combined organic extracts were washed with brine, dried over MgSO4 and the solvent concentrated to give the crude product, which also contains the p-toluenesulfonamide by-product produced upon the reduction of the excess Chloramine-T. Purification provides compounds as shown in FIG. 16, entries 1-10 with the indicated yields and conditions. NOTE: Replacement of the 3 eq of Chloramine-T with 1.5 eq of Chloramine-T and 1.5 eq of Et4NOAc gives comparable results and reduces the amount of p-toluenesulfonamide by-product formed. This can greatly simplify product isolation, especially in cases where the product and the toluenesulfonamide have similar chromatographic mobilities. ##STR17##
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(DHQ)2 -PHAL
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Synthesis routes and methods II

Procedure details

General procedure 1 (FIG. 4): Catalytic asymmetric aminohydroxylation in 1:1 acetonitrile/water (used for synthesis of compounds 2, 5, 6, 7, 8 or 9). To a stirred solution of (DHQ)2 -PHAL (0.11 g, 0.14 mmol, 5 mol %) in 20 mL of acetonitrile and 20 mL of water, in any convenient-sized glass vessel or vial, was added desired olefin (all commercially available from Aldrich, FIG. 4, 2.8 mmol), Chloramine-T trihydrate (2.42 g, 8.4 mmol, 3 eq) and K2OsO2 (OH)4 (41.6 mg, 0.112 mmol, 4 mol %). As the reaction proceeded to completion over the course of about one and half hours at room temperature, the color of the solution changed from yellow to pale green, then deep green and finally back to yellow (for entry 3 in Table 1, the yellow color remains throughout). After addition of aqueous sodium sulfite (1.0 g in 15 mL H2O), the phases were separated, and the aqueous phase extracted with ethyl acetate (3×15 mL). The combined organic extracts were washed with brine, dried over MgSO4 and the solvent concentrated to give the crude product, which also contains the p-toluenesulfonamide by-product produced upon the reduction of the excess Chloramine-T. In the case of the ethyl crotonate derivative, product 5, flash chromatography (6:4:1 hexane/CHCl3/MeOH) of this material provided 0.44 g (52% yield, 74% ee) of (2R,3S)-ethyl-N-(p-toluenesulfonyl)-2-hydroxy-3-amino-butanoate (5) as a clear oil eluting before the p-toluenesulfonamide impurity (52% yield, 74% ee). Similar purification provides compounds 2, 6, 7, 8 and 9. with the indicated yields and conditions shown in FIG. 4. NOTE: Replacement of the 3 eq of Chloramine-T with 1.5 eq of Chloramine-T and 1.5 eq of Et4NOAc gives comparable results and reduces the amount of p-toluenesulfonamide by-product formed. This can greatly simplify product isolation, especially in cases where the product and the toluenesulfonamide have similar chromatographic mobilities.
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Synthesis routes and methods III

Procedure details

A boric acid buffer was prepared by dissolving 6.18 g of boric acid and 22.5 g of KCl in distilled water, adjusting at pH 8.7 with potassium hydroxide and making the total volume 100 ml. A chloramine T solution was prepared by dissolving 1.41 g of chloramine T (NACALAITESQUE, Catalog No.080-05) in 25 ml of 2-methoxyethanol (NACALAITESQUE, Catalog No.153-10). A p-dimethylaminobenzaldehyde solution was prepared by dissolving 12 g of p-dimethylaminobenzaldehyde (NACALAITESQUE, Catalog No.128-16) in 20 ml of ethanol followed by adding a mixture of 2.74 ml of concentrated sulfuric acid and 20 ml of ethanol slowly to the solution with cooling on ice. A hydroxyproline conventional solution was prepared by dissolving 3 mg of hydroxy-L-proline (NACALAITESQUE, Catalog No.188-17) in 1 ml of distilled water (3 mg/ml).
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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